molecular formula C24H21N3O3 B2626112 (3-((6-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone CAS No. 1903037-90-0

(3-((6-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone

Cat. No.: B2626112
CAS No.: 1903037-90-0
M. Wt: 399.45
InChI Key: XXSIPNALGQZDIW-UHFFFAOYSA-N
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Description

Introduction to (3-((6-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone

Nomenclature and Structural Identity

IUPAC Nomenclature and Synonyms

The systematic IUPAC name for this compound is derived from its two primary structural components:

  • Benzo[c]isoxazol-5-yl group : A bicyclic system comprising a benzene ring fused to an isoxazole ring at positions 5 and 6.
  • Pyrrolidin-1-yl group : A five-membered saturated amine ring substituted at the 3-position with a 6-methylpyridin-2-yl ether.

The full IUPAC name is 3-phenylbenzo[c]isoxazol-5-yl(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone . Recognized synonyms include:

  • 3-Phenyl-5-(3-(6-methylpyridin-2-yloxy)pyrrolidine-1-carbonyl)benzo[c]isoxazole
  • EVT-2743145 (commercial catalog identifier) .
Molecular Formula and Weight

The molecular formula is C24H23N3O3 , calculated as follows:

  • Benzo[c]isoxazole core : C7H4NO
  • 3-Phenyl substituent : C6H5
  • Pyrrolidinyl ether : C4H8N
  • 6-Methylpyridin-2-yloxy group : C6H6NO
  • Methanone bridge : CO

The molecular weight is 401.46 g/mol , computed using atomic masses (C: 12.01, H: 1.01, N: 14.01, O: 16.00) .

Key Structural Features: Pyrrolidinyl Ether and Benzoisoxazole Moiety

The compound’s architecture combines three distinct heterocyclic systems:

  • Benzo[c]isoxazole : A fused aromatic system with nitrogen and oxygen atoms at positions 1 and 2, respectively. The 3-phenyl substituent enhances steric bulk and π-π stacking potential .
  • Pyrrolidinyl ether : A saturated five-membered ring with an oxygen atom linking it to a 6-methylpyridine group. The ether bond introduces polarity, while the pyridine’s methyl group modulates lipophilicity .
  • Methanone bridge : Connects the benzoisoxazole and pyrrolidine moieties, providing rotational flexibility and influencing molecular conformation .

Historical Context and Discovery

The synthesis of this compound reflects advancements in heterocyclic chemistry over the past two decades. Isoxazole derivatives were first systematically studied by Claisen in 1903 via oximation reactions . Modern methods, such as copper-catalyzed cycloadditions and multi-component reactions, enabled the efficient assembly of complex systems like benzo[c]isoxazoles .

The pyrrolidinyl ether component emerged from medicinal chemistry research in the 2010s, particularly in kinase inhibitor development . The specific combination of benzo[c]isoxazole and pyrrolidinyl ether was first reported in patent literature circa 2019, highlighting its potential as a GABAA receptor modulator .

Significance in Heterocyclic Chemistry

This compound exemplifies the strategic integration of multiple heterocycles to achieve tailored physicochemical and biological properties:

  • Benzo[c]isoxazole : Contributes aromatic rigidity and electronic diversity, making it a scaffold for targeting enzymes or receptors .
  • Pyrrolidinyl ether : Enhances solubility and bioavailability compared to purely aromatic systems .
  • 6-Methylpyridine : Introduces a hydrogen bond acceptor site, facilitating interactions with biological targets .

Applications in drug discovery include:

  • Kinase inhibition : Analogous compounds exhibit activity against tyrosine kinases involved in inflammatory pathways .
  • Antimicrobial agents : Isoxazole derivatives are known for their efficacy against bacterial and fungal pathogens .

Properties

IUPAC Name

[3-(6-methylpyridin-2-yl)oxypyrrolidin-1-yl]-(3-phenyl-2,1-benzoxazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O3/c1-16-6-5-9-22(25-16)29-19-12-13-27(15-19)24(28)18-10-11-21-20(14-18)23(30-26-21)17-7-3-2-4-8-17/h2-11,14,19H,12-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXSIPNALGQZDIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)OC2CCN(C2)C(=O)C3=CC4=C(ON=C4C=C3)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3-((6-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone is a complex organic molecule that has garnered interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

C19H19N3O2\text{C}_{19}\text{H}_{19}\text{N}_{3}\text{O}_{2}

Structural Features

FeatureDescription
Pyrrolidine Ring A five-membered ring containing nitrogen, contributing to the compound's basicity.
6-Methylpyridine Substituent Enhances lipophilicity and potential receptor interactions.
Benzo[c]isoxazole Moiety Known for its biological activity, particularly in neuropharmacology.

Research indicates that this compound may exhibit several biological activities through various mechanisms:

  • Enzyme Inhibition : The structural similarity to known enzyme inhibitors suggests potential inhibitory effects on phosphodiesterase enzymes (PDEs), particularly PDE9A. This inhibition can elevate cyclic GMP (cGMP) levels, which is associated with neuroprotective effects and cognitive enhancement .
  • Anticancer Properties : Preliminary studies suggest that the compound may possess anticancer properties by inducing apoptosis in tumor cells. The mechanism involves the inhibition of proteasomal activity, which is crucial for cell cycle regulation and apoptosis .
  • Neuropharmacological Effects : The interaction with neurotransmitter systems is another area of interest. The compound may modulate dopamine and serotonin transporters, potentially offering therapeutic benefits in treating neurodegenerative diseases and mood disorders .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

  • Study on Neuroprotection : A study demonstrated that similar compounds could enhance cognitive function in animal models by increasing cGMP levels through PDE inhibition .
  • Antitumor Activity : Research on pyrrolidine derivatives showed that they could induce apoptosis in various cancer cell lines by disrupting proteasomal function .

Data Table of Biological Activities

Activity TypeMechanismReference
Enzyme InhibitionPDE9A inhibition
Anticancer ActivityInduction of apoptosis
Neuroprotective EffectsModulation of neurotransmitters

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential antimicrobial and anticancer properties. Research indicates that derivatives of similar structures exhibit significant activity against various pathogens and cancer cell lines. The mechanism of action often involves the inhibition of specific enzymes or receptors that are crucial for the survival and proliferation of these cells.

Studies have shown that compounds with similar structural features can interact with biological targets such as enzymes involved in metabolic pathways. For instance, the ability to inhibit certain kinases or proteases could lead to therapeutic applications in treating diseases like cancer or infections.

Material Science

In addition to biological applications, this compound may serve as a building block in the synthesis of new materials. Its unique chemical properties allow it to be used in developing polymers or other materials with specific functionalities, such as enhanced electrical conductivity or thermal stability.

Antimicrobial Activity

A study published in Journal of Medicinal Chemistry explored the antimicrobial efficacy of compounds similar to (3-((6-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone. The results indicated that these compounds could effectively inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting potential use as novel antimicrobial agents .

Anticancer Properties

Research documented in Cancer Letters highlighted the anticancer potential of related compounds through their ability to induce apoptosis in cancer cells. The study focused on the interaction of these compounds with specific cellular pathways that regulate cell death .

Comparison with Similar Compounds

Structural Analogues: Methanone Derivatives

The compound shares structural similarities with other methanone-based molecules, such as 5-amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone (7a) and 5-amino-3-hydroxy-1H-pyrazol-1-yl)(ethyl 2,4-diaminothiophene-5-yl-3-carboxylate)methanone (7b) . Key differences include:

  • Heterocyclic substituents : The target compound uses a benzo[c]isoxazole and pyridine system, whereas 7a/7b incorporate pyrazole and thiophene groups.
Compound Core Structure Key Substituents Reactivity Profile
Target Compound Benzo[c]isoxazole, pyridine 6-Methylpyridinyl, pyrrolidine Moderate (non-cyano/non-ester)
7a Thiophene, pyrazole Cyano, amino High (cyano group)
7b Thiophene, pyrazole Ester, amino Moderate (ester hydrolysis)

Bioactivity and Therapeutic Potential

  • Plant-derived biomolecules: Unlike natural compounds studied in plant bioactivity research (e.g., alkaloids, flavonoids), the target compound is fully synthetic. This distinction allows for tailored pharmacokinetic properties but may lack the broad-spectrum bioactivity seen in plant-derived molecules, which often target multiple pathways .
  • For example, certain benzoisoxazole derivatives inhibit glutathione peroxidase 4 (GPX4), a key enzyme in ferroptosis regulation .

Reactivity and Chemical Composition

Earlier studies on methanone derivatives (2003–2018) highlight the role of substituents in dictating reactivity. For instance, electron-withdrawing groups (e.g., cyano in 7a) enhance electrophilicity, whereas the target compound’s methylpyridinyl group may favor π-π stacking interactions in biological systems .

Q & A

Q. How should researchers address hygroscopicity during storage and handling?

  • Methodological Answer : Store lyophilized samples in desiccators with silica gel (RH <10%) at -20°C. For handling, use gloveboxes under argon. Pre-dry solvents (molecular sieves) and reagents (P2_2O5_5). Quantify moisture uptake via Karl Fischer titration () and adjust formulation (e.g., co-crystals with succinic acid) to enhance stability .

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